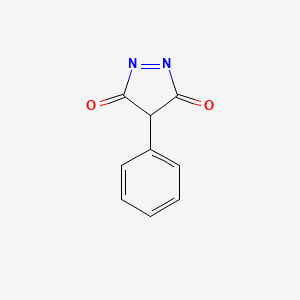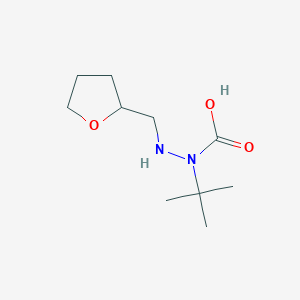
1-(tert-Butyl)-2-((tetrahydrofuran-2-yl)methyl)hydrazinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(tert-Butyl)-2-((tetrahydrofuran-2-yl)methyl)hydrazinecarboxylic acid is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a hydrazinecarboxylic acid moiety, which is known for its reactivity and versatility in chemical synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl)-2-((tetrahydrofuran-2-yl)methyl)hydrazinecarboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the hydrazine intermediate: This step involves the reaction of tert-butyl hydrazine with a suitable aldehyde or ketone to form the hydrazine intermediate.
Cyclization: The hydrazine intermediate undergoes cyclization with tetrahydrofuran-2-carboxylic acid under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
1-(tert-Butyl)-2-((tetrahydrofuran-2-yl)methyl)hydrazinecarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted hydrazine derivatives.
科学的研究の応用
1-(tert-Butyl)-2-((tetrahydrofuran-2-yl)methyl)hydrazinecarboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(tert-Butyl)-2-((tetrahydrofuran-2-yl)methyl)hydrazinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways to exert its biological effects.
類似化合物との比較
Similar Compounds
1-(tert-Butyl)-2-((tetrahydrofuran-2-yl)methyl)hydrazinecarboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid.
1-(tert-Butyl)-2-((tetrahydrofuran-2-yl)methyl)hydrazinecarboxylate: Similar structure but with a carboxylate group.
Uniqueness
1-(tert-Butyl)-2-((tetrahydrofuran-2-yl)methyl)hydrazinecarboxylic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of the hydrazinecarboxylic acid moiety allows for versatile chemical modifications and interactions with biological targets.
特性
分子式 |
C10H20N2O3 |
|---|---|
分子量 |
216.28 g/mol |
IUPAC名 |
tert-butyl-(oxolan-2-ylmethylamino)carbamic acid |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)12(9(13)14)11-7-8-5-4-6-15-8/h8,11H,4-7H2,1-3H3,(H,13,14) |
InChIキー |
VDTBSVZXZDMHGW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)N(C(=O)O)NCC1CCCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Aminomethyl)-4-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12880131.png)
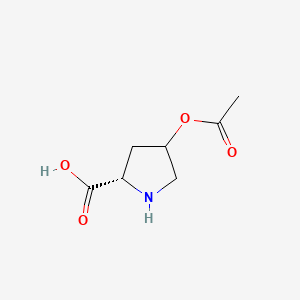
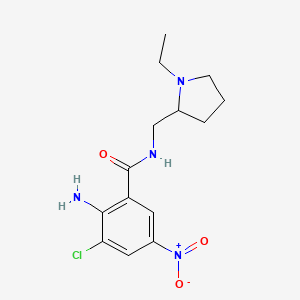
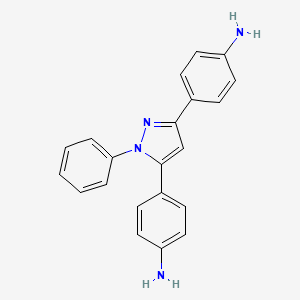
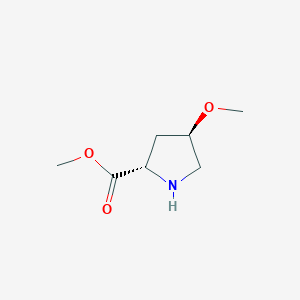
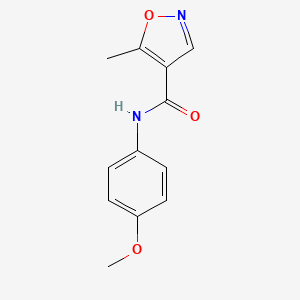
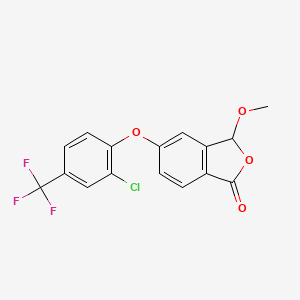
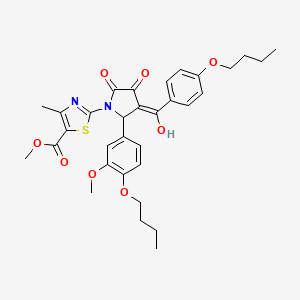
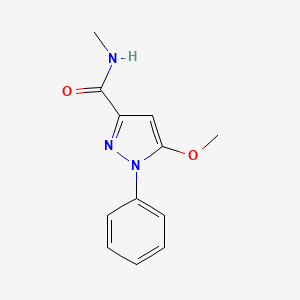
![6-oxaheptacyclo[13.10.2.02,10.04,8.012,26.016,21.023,27]heptacosa-1(25),2,4(8),9,12(26),13,15(27),16,18,20,23-undecaene-5,7,11,22-tetrone](/img/structure/B12880185.png)
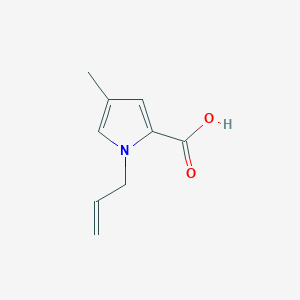
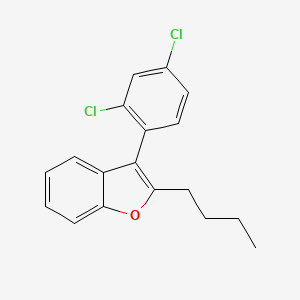
![2,6-Dimethoxy-N-[3-(2-methylbutan-2-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12880202.png)
